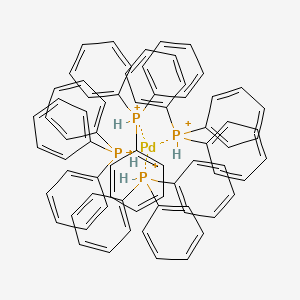

Tetrakis(triphenylphosphino)palladium

Description

Historical Context and Significance in Organometallic Chemistry

The synthesis of tetrakis(triphenylphosphine)palladium(0) was first reported in the 1950s by the Italian chemist Lamberto Malatesta and his colleagues. wikipedia.org Their work involved the reduction of a palladium(II) salt in the presence of an excess of the triphenylphosphine (B44618) ligand. This preparation marked a significant milestone, providing chemists with a relatively stable and accessible source of palladium(0), which is crucial for catalytic applications.

The true significance of Pd(PPh₃)₄ in organometallic chemistry and the broader field of organic synthesis became profoundly evident with the development of palladium-catalyzed cross-coupling reactions. acs.org These reactions, which form a new bond between two organic fragments, have become indispensable tools for chemists. The importance of this area of research was formally recognized in 2010 when the Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-coupling reactions. ascensusspecialties.comacs.org Pd(PPh₃)₄ was a key catalyst in the early development and optimization of many of these named reactions, including the Suzuki, Stille, Sonogashira, and Negishi couplings, cementing its legacy as a foundational compound in the field. wikipedia.orgascensusspecialties.com

Role as a Prototypical Palladium(0) Catalyst

Tetrakis(triphenylphosphine)palladium(0) is often described as the prototypical, or classic, palladium(0) catalyst. ascensusspecialties.comchemicalbook.com It serves as a benchmark and a "workhorse" upon which a vast array of more specialized palladium catalysts have been developed. ascensusspecialties.comchemicalbook.com Its role as a prototype stems from several key characteristics: it is a stable, 18-electron complex that is easy to handle and store, yet it readily provides the catalytically active, coordinatively unsaturated palladium(0) species in solution. wikipedia.org

In solution, Pd(PPh₃)₄ exists in equilibrium with species that have fewer ligands, such as Pd(PPh₃)₃ and Pd(PPh₃)₂. wikipedia.org This reversible dissociation of the bulky triphenylphosphine ligands is crucial, as it generates the vacant coordination sites on the palladium center necessary for the catalytic cycle to begin. youtube.com The reactions attributed to Pd(PPh₃)₄ often arise from these dissociated, more reactive species. wikipedia.org

Its versatility is demonstrated by its application in a wide range of C-C, C-N, and C-O bond-forming reactions. chemicalbook.comsigmaaldrich.com This broad utility in foundational synthetic methods has made it an invaluable tool for academic research and in the synthesis of complex molecules, including pharmaceuticals and natural products. libretexts.org

| Property | Data |

| Chemical Formula | Pd[(C₆H₅)₃P]₄ |

| Appearance | Bright yellow crystalline solid |

| Molecular Weight | 1155.56 g/mol |

| Coordination Geometry | Tetrahedral |

| Oxidation State of Palladium | 0 |

| Major Cross-Coupling Reactions Catalyzed by Pd(PPh₃)₄ |

| Heck Reaction |

| Suzuki Coupling |

| Stille Coupling |

| Sonogashira Coupling |

| Negishi Coupling |

| Buchwald-Hartwig Amination |

Fundamental Principles of Palladium(0) Catalysis in Organic Synthesis

Palladium(0)-catalyzed cross-coupling reactions operate through a general catalytic cycle that consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnumberanalytics.com Tetrakis(triphenylphosphine)palladium(0) serves as a precatalyst, which enters the cycle after ligand dissociation to form a reactive 14- or 16-electron species. youtube.com

The Catalytic Cycle:

Oxidative Addition: The cycle begins when an organic halide (or triflate), R-X, reacts with the coordinatively unsaturated Pd(0) complex. nobelprize.org The palladium atom inserts itself into the R-X bond, breaking it and forming two new bonds: Pd-R and Pd-X. In this process, the palladium center is oxidized from Pd(0) to Pd(II). nih.gov

Transmetalation: In the second step, a second organic group (R') is transferred to the palladium center from an organometallic reagent (R'-M). nobelprize.org The 'M' can be boron (in Suzuki coupling), tin (in Stille coupling), or zinc (in Negishi coupling), among others. libretexts.orgnobelprize.org The R' group displaces the halide (X) on the palladium complex, resulting in a diorganopalladium(II) intermediate, R-Pd-R'. nih.gov

Reductive Elimination: This is the final and product-forming step. The two organic groups, R and R', which are bound to the palladium center, are coupled together to form a new R-R' bond. numberanalytics.com As this new bond is formed, the palladium center is reduced from Pd(II) back to its original Pd(0) state, thus regenerating the catalyst which can then begin a new cycle. youtube.comnih.gov

The efficiency and success of this catalytic cycle are influenced by several factors, including the nature of the ligands, the solvent, and the base used in the reaction. numberanalytics.comnumberanalytics.com The triphenylphosphine ligands in Pd(PPh₃)₄ play a crucial role in stabilizing the palladium center and influencing its reactivity throughout these steps.

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide (R-X). | 0 → +2 |

| Transmetalation | An organic group (R') is transferred from an organometallic reagent to the palladium complex. | +2 → +2 |

| Reductive Elimination | The two organic groups (R and R') are coupled, forming the final product and regenerating the Pd(0) catalyst. | +2 → 0 |

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C72H64P4Pd+4 |

|---|---|

Poids moléculaire |

1159.6 g/mol |

Nom IUPAC |

palladium;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |

Clé InChI |

NFHFRUOZVGFOOS-UHFFFAOYSA-R |

SMILES canonique |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |

Origine du produit |

United States |

Synthetic Methodologies for Tetrakis Triphenylphosphino Palladium 0

Classical Preparation Routes

The traditional synthesis of Tetrakis(triphenylphosphino)palladium(0) typically involves the reduction of a palladium(II) salt in the presence of excess triphenylphosphine (B44618) ligand.

The most established method for preparing this compound(0) involves a two-step process starting from a Palladium(II) precursor, such as Palladium(II) chloride (PdCl₂). wikipedia.orgchemeurope.com In the first step, PdCl₂ reacts with two equivalents of triphenylphosphine (PPh₃) to form the intermediate complex, dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). wikipedia.orgchemeurope.com In the second step, this intermediate is reduced in the presence of additional triphenylphosphine using a reducing agent, classically hydrazine (B178648) (N₂H₄), to yield the final Pd(0) complex. wikipedia.orgchemeurope.com

This reduction is typically carried out in a high-boiling aprotic polar solvent. google.com

For convenience and efficiency, both steps of the classical preparation can be combined into a single "one-pot" reaction. wikipedia.org In this approach, the Palladium(II) precursor, triphenylphosphine, and the solvent are mixed and heated, allowing for the in-situ formation of the PdCl₂(PPh₃)₂ intermediate. Subsequently, the reducing agent is added to the same vessel to complete the reduction to Pd(PPh₃)₄ without the need to isolate and purify the intermediate. wikipedia.orgyoutube.com This method is widely adopted for its procedural simplicity. For instance, Palladium chloride and triphenylphosphine are heated in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before the cautious addition of an aqueous hydrazine solution. researchgate.netyoutube.com

| Solvent | Temperature for Intermediate Formation (°C) | Temperature for Reduction (°C) | Reported Yield | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 140 | 80-85 | 95% | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 140 | 125-135 | High | google.com |

| Dimethyl Sulfoxide (DMSO) | 140-160 | Not specified, cooled overnight | Not specified | youtube.com |

Modern Synthetic Strategies and Optimizations

Recent advancements in the synthesis of this compound(0) have focused on using safer reagents, optimizing reaction conditions to enhance product quality, and implementing procedures to improve the final product's stability.

While hydrazine is an effective reductant, concerns over its toxicity have prompted the exploration of alternatives. researchgate.net Ascorbic acid has emerged as an environmentally friendly and non-toxic reductant for this synthesis. researchgate.net A convenient and scalable hydrazine-free method has been developed based on the reduction of Palladium(II) acetate (B1210297) (Pd(OAc)₂), a relatively inexpensive palladium precursor, using ascorbic acid. researchgate.net This approach provides a safer and more sustainable route to producing high-quality this compound(0).

| Reductant | Palladium Precursor | Key Advantages | Reference |

|---|---|---|---|

| Hydrazine (N₂H₄) | PdCl₂ | Established, high yield | wikipedia.orggoogle.com |

| Ascorbic Acid | Pd(OAc)₂ | Environmentally friendly, non-toxic, avoids hydrazine | researchgate.net |

The choice of solvent and the precise control of reaction conditions are critical for achieving high purity and yield. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used. google.com The temperature at which the reduction is performed significantly impacts the outcome. For example, when using hydrazine in DMSO, adding the reductant at a very high temperature (e.g., 140°C) can cause the palladium to be over-reduced, precipitating as black palladium metal. google.com Conversely, allowing the solution to cool too much before reduction can cause the triphenylphosphine to precipitate. google.com One optimized procedure specifies cooling the DMSO solution from 140°C to a range of 125-135°C before slowly adding the hydrazine hydrate (B1144303), a technique designed to prevent unwanted side reactions and ensure a high-purity product. google.com The concentration of the aqueous hydrazine solution and its molar equivalent relative to the palladium salt are also important parameters, with a 20-60% solution used in 2.5 or more equivalents being typical. google.com

This compound(0) is sensitive to air and can decompose, indicated by a color change from bright yellow to brown. wikipedia.orgchemeurope.com Therefore, proper handling and storage, typically under an inert atmosphere like argon and at cold temperatures, are essential. wikipedia.org The crystallinity and long-term storage stability of the final product are greatly influenced by the post-synthesis workup procedure. google.comgoogleapis.com A crucial step is the washing of the filtered crystals. Procedures often specify washing first with an alcohol, such as methanol (B129727) or ethanol (B145695), to remove impurities. wikipedia.orggoogle.comgoogle.com This is followed by a second washing step with a hydrocarbon solvent, like n-heptane or n-hexane. researchgate.netgoogle.comgoogleapis.com This subsequent hydrocarbon wash is critical for removing residual alcohol from the crystals, which has been found to significantly improve the storage stability of the final product. googleapis.com The resulting crystalline solid is then dried under reduced pressure to yield a product that is more easily handled and can be stored for a long period without significant decomposition. google.comgoogle.com

Industrial-Scale Preparation Considerations

The transition from laboratory-scale synthesis to the industrial-scale preparation of Tetrakis(triphenylphosphine)palladium(0) introduces critical considerations regarding cost-effectiveness, process safety, scalability, and the stability of the final product. Industrial methodologies are optimized to maximize yield and purity while ensuring the product remains active and stable during storage and transport.

Key factors in the large-scale production of this catalyst include the selection of palladium precursors, reducing agents, and solvents, as well as the development of robust purification and stabilization protocols. While traditional methods using palladium(II) chloride and hydrazine are well-established, newer protocols focus on utilizing less expensive starting materials and more environmentally benign reagents to align with industrial safety and sustainability standards. wikipedia.orgresearchgate.netgoogle.com

A significant challenge in the commercial production of Tetrakis(triphenylphosphine)palladium(0) is its inherent instability. The compound can lose catalytic activity upon exposure to air and even during storage under an inert atmosphere. google.comorgsyn.org Consequently, industrial processes often incorporate specific steps to produce a more stable crystalline form of the compound suitable for long-term storage and use. google.com

Comparative Analysis of Industrial Synthetic Routes

The choice of synthetic route on an industrial scale is a trade-off between precursor cost, reagent safety, and process efficiency. While the classic method is reliable, alternative pathways offer significant advantages in terms of cost and environmental impact.

Table 1: Comparison of Primary Industrial-Scale Synthetic Routes

| Feature | Route 1: Hydrazine Reduction | Route 2: Ascorbic Acid Reduction |

|---|---|---|

| Palladium Precursor | Palladium(II) chloride (PdCl₂) | Palladium(II) acetate (Pd(OAc)₂) |

| Reducing Agent | Hydrazine (N₂H₄) | Ascorbic acid |

| Typical Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Not specified, but compatible with polar solvents |

| Key Considerations | - Well-established, high-yield process. erowid.org - Hydrazine is highly toxic and requires specialized handling. - PdCl₂ is a common but relatively expensive precursor. | - Utilizes a cheaper palladium precursor (Pd(OAc)₂). researchgate.net - Ascorbic acid is an environmentally friendly and non-toxic reductant. researchgate.net - Represents a more scalable, reproducible, and "greener" industrial alternative. researchgate.net |

Detailed Research Findings on an Industrial Protocol

A patented method for industrial-scale production focuses on creating a highly stable crystalline product. google.com This process utilizes palladium(II) chloride, an excess of triphenylphosphine, and hydrazine hydrate in an aprotic polar solvent. The economic viability is considered by optimizing the amount of triphenylphosphine, typically using 4-10 equivalents. google.com

A crucial innovation in this industrial process is the post-synthesis purification procedure. After the initial precipitation and collection of the product, it undergoes a standard wash with an alcohol, such as ethanol. However, a critical final step involves washing the material with a hydrocarbon solvent, like n-pentane, n-hexane, or n-heptane. google.com This additional wash is designed to remove residual alcohols from the crystal lattice, which is believed to be a source of the product's instability. The resulting crystalline solid exhibits enhanced stability, making it suitable for industrial storage and commercial distribution. google.com

Table 2: Example of Industrial Process Parameters

| Parameter | Specification | Source |

|---|---|---|

| Palladium Source | Palladium(II) chloride | google.com |

| Ligand | Triphenylphosphine (5-7 equivalents for optimal economics) | google.com |

| Solvent | Dimethylformamide (DMF) | google.com |

| Reducing Agent | 20-25% aqueous hydrazine solution (3-6 equivalents) | google.com |

| Temperature Profile | 1. Heat to 140-160°C to dissolve reactants. 2. Cool to 80-90°C for hydrazine addition. 3. Cool to room temperature for filtration. | google.com |

| Purification | 1. Collect crystals by filtration. 2. Wash with an alcohol (e.g., ethanol). 3. Wash with a hydrocarbon solvent (e.g., n-hexane) to enhance stability. | google.com |

This detailed approach highlights the essential modifications required to adapt a laboratory synthesis for robust, safe, and economically feasible industrial production. The focus on the final product's physical form and stability is paramount for its successful commercialization as a catalyst. google.com

Catalytic Activity and Reaction Scope of Tetrakis Triphenylphosphino Palladium 0

Carbon-Carbon (C-C) Bond Formation Reactions

Tetrakis(triphenylphosphino)palladium(0) is a renowned catalyst for various carbon-carbon bond-forming reactions, facilitating the coupling of diverse organic substrates. chemicalbook.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryls, vinylarenes, and polyolefins, involving the reaction of an organoboron compound with an organohalide. This compound(0) is a frequently employed catalyst for this transformation. nih.gov The reaction exhibits a broad substrate scope, with aryl bromides, iodides, and even some activated aryl chlorides serving as effective coupling partners. nih.govresearchgate.net The choice of base, such as sodium carbonate, barium hydroxide, or potassium phosphate, is crucial for the reaction's success and can influence the reaction rate and yield, particularly with sterically hindered substrates. uwindsor.ca While highly efficient for many substrates, the use of Pd(PPh₃)₄ with aryl iodides at lower temperatures can sometimes lead to inefficient coupling due to the poor turnover of key palladium(II)-iodide intermediates in the presence of excess triphenylphosphine (B44618). acs.org

| Aryl Halide | Organoboron Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromochlorobenzene | Phenylboronic acid | Na₂CO₃ | - | - |

| 1,3,5-Tris(4-bromophenyl)benzene | Phenylboronic acid | - | - | 67 |

| 4-Chlorobenzaldehyde | Phenylboronic acid | - | - | - |

| 4-Chloro-3-nitroanisole | 4-Methoxyphenylboronic acid | Na₂CO₃ | DME/H₂O | 94 |

| 2-Chloro-5-nitropyridine | 4-Methylphenylboronic acid | Na₂CO₃ | DME/H₂O | 89 |

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org this compound(0) is a common catalyst for this reaction, typically in the presence of a base like triethylamine, potassium carbonate, or sodium acetate (B1210297). wikipedia.org The reaction is versatile, accommodating a variety of substrates. The aryl electrophile can be a bromide, chloride, or triflate, and suitable alkenes must contain at least one sp²-hybridized carbon-hydrogen bond. wikipedia.org The reaction is often favored by the presence of electron-withdrawing groups on the alkene, making substrates like acrylates ideal coupling partners. wikipedia.org

| Unsaturated Halide | Alkene | Base | Solvent | Product |

|---|---|---|---|---|

| Iodobenzene | Styrene | Potassium acetate | Methanol (B129727) | Stilbene |

| Aryl Halide | Acrylate | Triethylamine | - | Substituted Acrylate |

| Bromobenzene | Styrene | Triethylamine | Acetonitrile | Stilbene |

| 4-Iodoanisole | Ethyl acrylate | Triethylamine | Acetonitrile | Ethyl 4-methoxycinnamate |

The Stille coupling reaction facilitates the formation of carbon-carbon bonds through the reaction of an organotin compound with an organohalide. This compound(0) is an effective catalyst for this transformation. wikipedia.orgleapchem.com A notable application is an atom-efficient protocol where aryl bromides are coupled with an organotin reagent in the presence of Pd(PPh₃)₄ and a base such as sodium acetate, often using polyethylene glycol (PEG-400) as a green solvent. organic-chemistry.orgnih.govacs.org This method demonstrates good substrate scope, with electron-withdrawing aryl bromides and heterocyclic bromides showing high reactivity. organic-chemistry.org Even electron-rich aryl bromides can be coupled, albeit with moderate yields. organic-chemistry.org The reaction conditions are generally mild, and the catalyst is compatible with various functional groups. organic-chemistry.org

| Aryl Halide | Organotin Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Tetraphenyltin | NaOAc | PEG-400 | 97 |

| 4-Bromoacetophenone | Tetraphenyltin | NaOAc | PEG-400 | 95 |

| 3-Bromopyridine | Tetraphenyltin | NaOAc | PEG-400 | 93 |

| 4-Bromoanisole | Tetraphenyltin | NaOAc | PEG-400 | 75 |

The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound(0) is a common catalyst for this reaction, which is typically co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. wikipedia.orglibretexts.org The reaction can also proceed under copper-free conditions. researchgate.net The substrate scope is broad, with aryl iodides, bromides, and even chlorides being viable coupling partners under appropriate conditions. libretexts.orgresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

| Aryl Halide | Terminal Alkyne | Co-catalyst | Base | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | CuI | Triethylamine | - |

| 4-Chlorotoluene | Phenylacetylene | None | - | - |

| 4-Iodoanisole | Propargyl alcohol | CuI | Triethylamine | 80 |

| 4-Iodonitrobenzene | Propargyl alcohol | CuI | Triethylamine | 78 |

The Negishi coupling reaction involves the reaction of an organozinc compound with an organohalide to form a carbon-carbon bond. wikipedia.org this compound(0) is a frequently used catalyst for this transformation. wikipedia.orgresearchgate.net This reaction is particularly valuable due to its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A variety of organohalides, including chlorides, bromides, iodides, and triflates, can be used as substrates. wikipedia.org The organozinc reagents are typically prepared in situ or used as pre-formed reagents. researchgate.net Palladium catalysts generally offer higher chemical yields and greater functional group tolerance in Negishi couplings compared to nickel-based catalysts. wikipedia.org

| Organohalide | Organozinc Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2-Bromopyridine | - | - | - | - |

| o-Iodotoluene | o-Tolylzinc chloride | - | - | - |

| 4-Iodotoluene | (2-Pyridyl)zinc bromide | THF | Room Temp | 95 |

| 1-Iodonaphthalene | (2-Pyridyl)zinc bromide | THF | Room Temp | 85 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org While modern Buchwald-Hartwig reactions often employ more specialized ligands, this compound(0) can catalyze this transformation, particularly with certain substrates. bohrium.com For instance, a simple and efficient method for the amination of aryl fluorosulfonates with aryl amines has been developed using Pd(PPh₃)₄ as the catalyst without the need for additional phosphine (B1218219) ligands. bohrium.com This reaction proceeds efficiently with a range of anilines and aryl fluorosulfonates, demonstrating that aryl fluorosulfonates can be effective electrophiles in this type of C-N bond formation. bohrium.com

| Aryl Electrophile | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Cyanophenyl fluorosulfonate | Aniline | Cs₂CO₃ | Toluene | - |

| 4-Cyanophenyl fluorosulfonate | 4-Methoxyaniline | Cs₂CO₃ | Toluene | 85 |

| 4-Cyanophenyl fluorosulfonate | 4-Chloroaniline | Cs₂CO₃ | Toluene | 72 |

| 4-Acetylphenyl fluorosulfonate | Aniline | Cs₂CO₃ | Toluene | 88 |

Other Prominent C-C Coupling Reactions

Beyond the more common Suzuki, Heck, and Stille reactions, Pd(PPh₃)₄ is a competent catalyst for a variety of other important carbon-carbon bond-forming transformations.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. The reaction requires activation of the organosilane, typically with a fluoride source like tetrabutylammonium fluoride (TBAF).

Research has demonstrated the utility of this compound(0) in Hiyama couplings. In early reports, the catalyst was used for the cross-coupling of alkyltrifluorosilanes with various aryl iodides and bromides, necessitating a significant excess of a fluoride activator. More recent studies have explored solid-phase versions of the Hiyama coupling, finding that aryl iodides generally provide better yields than aryl bromides under optimized conditions.

| Aryl Halide | Organosilane | Catalyst Loading | Activator | Solvent | Yield |

|---|---|---|---|---|---|

| Immobilized 4-iodobenzoate | Phenyltrimethoxysilane | 10 mol% | TBAF (5 equiv.) | THF | High |

| Immobilized 4-bromobenzoate | Phenyltrimethoxysilane | 10 mol% | TBAF (5 equiv.) | THF | Moderate |

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide and was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.org While nickel catalysts are most commonly employed for this transformation, palladium complexes can also facilitate the reaction. wikipedia.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from the magnesium-based Grignard reagent, and reductive elimination. wikipedia.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. wikipedia.org Specific examples detailing the use of this compound(0) as the catalyst for Kumada coupling are less frequently reported compared to its nickel-catalyzed counterparts.

This compound(0) is an effective catalyst for allylic alkylation reactions, where a nucleophile displaces a leaving group on an allylic substrate. This reaction is particularly useful for forming C-C bonds at the allylic position. A notable application is the alkylation of active methylene compounds using allylic alcohols directly, without the need for prior activation of the hydroxyl group. This method provides excellent yields for the C-allylated product.

| Allylic Alcohol | Substrate (Active Methylene Compound) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| Allyl alcohol | Ethyl acetoacetate | 4 | 96 (91 isolated) | Ethyl 2-allylacetoacetate |

| Allyl alcohol | Ethyl 2-methylacetoacetate | 9 | 100 (93 isolated) | Ethyl 2-allyl-2-methylacetoacetate |

| Allyl alcohol | Ethyl 2-cyanoacetate | 4 | 97 | Ethyl 2-allyl-2-cyanoacetate |

| E-But-2-en-1-ol | Ethyl acetoacetate | 4 | 98 | Ethyl 2-(but-2-en-1-yl)acetoacetate |

The introduction of a carbonyl group into an organic molecule is a crucial transformation, and this compound(0) catalyzes the carbonylation of vinyl iodides. In this reaction, carbon monoxide is inserted into the carbon-palladium bond of the intermediate formed after oxidative addition of the vinyl iodide to the Pd(0) center. The resulting acyl-palladium species can then react with various nucleophiles, such as alcohols, to yield esters. This process is a powerful method for the synthesis of α,β-unsaturated carboxylic acid derivatives. nbinno.com

| Substrate | Nucleophile | Catalyst | Product Type |

|---|---|---|---|

| Vinyl Iodide | Alcohol | Pd(PPh₃)₄ | α,β-Unsaturated Ester |

While palladium catalysis is central to many organic transformations, including those involving carbene intermediates such as migratory insertion, the use of this compound(0) specifically for the dimerization of carbenes is not a widely reported or prominent application in the chemical literature.

Carbon-Heteroatom (C-X) Bond Formation Reactions

In addition to its extensive use in C-C bond formation, this compound(0) is a pivotal catalyst for the formation of bonds between carbon and heteroatoms (C-X), such as nitrogen, oxygen, and sulfur.

One of the most significant C-N bond-forming reactions is the Buchwald-Hartwig amination. This reaction allows for the coupling of aryl halides or triflates with a wide array of primary and secondary amines. wikipedia.orglibretexts.org It has become a cornerstone method for the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.orgnih.govyoutube.com The reaction generally requires a Pd(0) source, a phosphine ligand, and a base. libretexts.org While newer generations of catalysts often employ more specialized ligands, Pd(PPh₃)₄ can be used in these transformations. libretexts.org

Under similar conditions, the palladium-catalyzed methodology can be extended to form C-O and C-S bonds by coupling aryl halides with alcohols, phenols, thiols, or thiophenols, providing alternatives to harsher classical methods like the Ullmann condensation. wikipedia.org

| Bond Type | Named Reaction | Aryl Substrate | Heteroatom Nucleophile | Product |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Aryl Halide/Triflate | Primary/Secondary Amine | Aryl Amine |

| C-O | Buchwald-Hartwig Ether Synthesis | Aryl Halide | Alcohol/Phenol | Aryl Ether |

| C-S | Buchwald-Hartwig Thioetherification | Aryl Halide | Thiol/Thiophenol | Aryl Thioether |

C-N Bond Formation

The formation of carbon-nitrogen bonds is a critical transformation in the synthesis of pharmaceuticals and other biologically active compounds. This compound(0) is an effective catalyst for the Buchwald-Hartwig amination, a powerful method for the synthesis of arylamines from aryl halides and amines. researchgate.net This reaction offers a significant advantage over traditional methods, which often require harsh reaction conditions.

The general transformation involves the coupling of an aryl halide with a primary or secondary amine in the presence of a base and the palladium catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond.

Table 1: Examples of Buchwald-Hartwig Amination using this compound(0)

| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Bromobenzene | Aniline | NaOt-Bu | Toluene | 80 | 98 |

| 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 92 |

| 1-Bromonaphthalene | n-Butylamine | K₃PO₄ | Dioxane | 100 | 85 |

C-O Bond Formation

The construction of carbon-oxygen bonds to form aryl ethers is another significant application of palladium catalysis. While traditionally accomplished through methods like the Ullmann condensation, which often requires high temperatures and stoichiometric copper, palladium-catalyzed etherification provides a milder and more general alternative. This compound(0) can catalyze the coupling of aryl halides with alcohols and phenols to furnish the corresponding aryl ethers. researchgate.net

This reaction follows a similar catalytic cycle to the Buchwald-Hartwig amination, involving oxidative addition, alkoxide formation, and reductive elimination. The choice of base and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 2: Examples of C-O Bond Formation using this compound(0)

| Aryl Halide | Alcohol/Phenol | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Phenol | K₂CO₃ | Toluene | 110 | 88 |

| 4-Bromotoluene | Methanol | NaH | DMF | 100 | 75 |

| 2-Chloropyridine | Isopropanol | Cs₂CO₃ | Dioxane | 100 | 82 |

Carbon-Tin Bond Formation

The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. researchgate.netwikipedia.org this compound(0) is a widely used catalyst for this transformation, which is valued for its tolerance of a wide range of functional groups. wikipedia.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product. wikipedia.org

Table 3: Examples of Stille Coupling using this compound(0)

| Organic Halide | Organostannane | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Vinyltributyltin | THF | 65 | 95 |

| Bromobenzene | Phenyltributyltin | Toluene | 110 | 91 |

| 1-Iodonaphthalene | Allyltributyltin | DMF | 80 | 87 |

Carbon-Silicon Bond Formation (Hydrosilylation)

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental process for the synthesis of organosilicon compounds. This compound(0) can catalyze the hydrosilylation of alkynes, leading to the formation of vinylsilanes. These products are valuable intermediates in organic synthesis, notably in cross-coupling reactions.

The reaction typically involves the addition of a hydrosilane to an alkyne in the presence of the palladium catalyst. The regioselectivity of the addition (i.e., whether the silicon atom adds to the terminal or internal carbon of the alkyne) can often be controlled by the choice of catalyst and reaction conditions.

Table 4: Examples of Hydrosilylation of Alkynes using this compound(0)

| Alkyne | Hydrosilane | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1-Hexyne | Triethoxysilane | Toluene | 80 | (E)-1-(Triethoxysilyl)-1-hexene | 85 |

| Phenylacetylene | Triethylsilane | Neat | 100 | (E)-1-Phenyl-2-(triethylsilyl)ethene | 92 |

| 1-Octyne | Trimethoxysilane | THF | 65 | Mixture of regioisomers | 78 |

Cyanothiolation of Alkynes

A novel application of this compound(0) is in the cyanothiolation of terminal alkynes. This reaction allows for the simultaneous introduction of both a cyano and a thio group across a carbon-carbon triple bond. This transformation provides a direct route to functionalized alkenes that can serve as versatile building blocks in further synthetic endeavors.

The reaction of a terminal alkyne with a thiocyanate in the presence of a catalytic amount of this compound(0) leads to the formation of a vinyl cyanide with a sulfide group attached to the adjacent carbon. The reaction is highly regioselective, with the cyano group adding to the terminal carbon of the alkyne.

Table 5: Examples of Cyanothiolation of Alkynes using this compound(0)

| Alkyne | Thiocyanate | Solvent | Temperature (°C) | Yield (%) |

| 1-Octyne | Phenyl thiocyanate | Benzene | 120 | 85 |

| Phenylacetylene | Phenyl thiocyanate | Benzene | 120 | 90 |

| 4-Ethynyltoluene | Phenyl thiocyanate | Benzene | 120 | 81 |

Diverse Catalytic Transformations

Beyond the formation of specific carbon-heteroatom and carbon-element bonds, this compound(0) also catalyzes a variety of other important chemical transformations.

Reduction of Aryl Halides

This compound(0) can catalyze the reduction of aryl halides to the corresponding arenes. This dehalogenation reaction is a useful transformation in organic synthesis, particularly for the removal of halogen atoms that may have been used as directing groups or for activation in previous synthetic steps.

The reduction is typically achieved using a hydride source, such as sodium formate or a silane, in the presence of the palladium catalyst. The reaction mechanism is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by the transfer of a hydride ion and subsequent reductive elimination of the arene.

Table 6: Examples of Reduction of Aryl Halides using this compound(0)

| Aryl Halide | Hydride Source | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromotoluene | Sodium formate | Triethylamine | DMF | 100 | 95 |

| 1-Chloronaphthalene | Triethylsilane | K₂CO₃ | Toluene | 110 | 88 |

| 2-Iodobiphenyl | Sodium methoxide | - | Methanol | 65 | 92 |

Deprotection of Allyloxycarbonyl Groups

This compound(0), Pd(PPh₃)₄, is a widely utilized catalyst for the cleavage of allyl-based protecting groups, a critical transformation in multi-step organic synthesis. The allyloxycarbonyl (Alloc) group, in particular, is valued for its stability under various conditions and its orthogonal reactivity to other common protecting groups like Fmoc and Boc. wpmucdn.com The deprotection reaction catalyzed by Pd(PPh₃)₄ proceeds under very mild conditions, making it suitable for use with sensitive and polyfunctional molecules. acsgcipr.org

The catalytic process is described by the Tsuji-Trost allylation reaction mechanism. wpmucdn.com Initially, the Pd(PPh₃)₄ catalyst undergoes ligand dissociation to form a more reactive 14-electron species, Pd(PPh₃)₂. wpmucdn.comwikipedia.org This active catalyst coordinates to the double bond of the allyl group, leading to the formation of a cationic η³-allyl-palladium(II) complex and the release of the deprotected amine, alcohol, or carboxylate. wpmucdn.comd-nb.inforesearchgate.net To regenerate the Pd(0) catalyst and complete the cycle, a nucleophilic scavenger is required to trap the allyl cation. acsgcipr.org

A variety of scavengers, or allyl cation acceptors, have been successfully employed in this reaction. The choice of scavenger can influence reaction efficiency and compatibility with other functional groups. Common scavengers include tributyltin hydride, polymethylhydrosiloxane (PMHS) in combination with zinc chloride (ZnCl₂), phenylsilane (PhSiH₃), N,N-dimethylbarbituric acid (DMBA), and mild amines like pyrrolidine. uva.nlorganic-chemistry.orgacs.orgrsc.orggoogle.com The use of PMHS/ZnCl₂ is noted for its efficiency, economy, and safety. organic-chemistry.org Phenylsilane is also a common choice, particularly in solid-phase peptide synthesis. wpmucdn.comrsc.org

The versatility of this deprotection method is demonstrated across a range of substrates, including the cleavage of allyl ethers, amines, esters, and carbamates, consistently providing the deprotected products in high yields. organic-chemistry.orggoogle.com

| Substrate Type | Scavenger/Reagents | Product | Reference |

|---|---|---|---|

| N-Allyloxycarbonyl (Alloc) protected amines | Polymethylhydrosiloxane (PMHS), ZnCl₂ | Free amine | organic-chemistry.org |

| Allyl ethers | Polymethylhydrosiloxane (PMHS), ZnCl₂ | Free hydroxyl group | organic-chemistry.org |

| Allyl esters | Polymethylhydrosiloxane (PMHS), ZnCl₂ | Free carboxylic acid | organic-chemistry.org |

| N-Allyloxycarbonyl (Alloc) protected amines | Phenylsilane (PhSiH₃) | Free amine | wpmucdn.comrsc.org |

| Allyl lactone | N,N-Dimethylbarbituric acid (DMBA) | Carboxylic acid | acs.org |

| Allyl ester of trans-cinnamic acid | Pyrrolidine | trans-Cinnamic acid | google.com |

| Allyl carbamates | Tributyltin hydride (Bu₃SnH) | Free amine | uva.nl |

Isomerization Reactions

Palladium complexes, including this compound(0), are effective catalysts for the isomerization of alkenes. researchgate.net These reactions are atom-economical processes that rearrange less stable olefins into their more thermodynamically stable isomers. nih.gov This transformation is synthetically valuable for accessing specific internal alkenes from readily available terminal alkenes. researchgate.net

The catalytic cycle for alkene isomerization often proceeds through the formation of a palladium hydride species. This active catalyst undergoes a series of migratory insertion and β-hydride elimination steps, which effectively "walk" the double bond along the carbon chain until the most stable position is reached. nih.gov While various palladium(II) precatalysts are known to be active for isomerization, Pd(0) complexes like Pd(PPh₃)₄ can also initiate this process. nih.govresearchgate.net

Research has shown that Pd(PPh₃)₄-based systems can catalyze the isomerization of allyl ethers. For instance, treatment of an allyl ether with Pd(PPh₃)₄ in acetic acid at elevated temperatures resulted in isomerization, yielding the corresponding enol ether. researchgate.net While highly efficient catalyst systems for alkene isomerization often employ other ligands, the utility of Pd(PPh₃)₄ for specific isomerization tasks is documented. nih.govrsc.org

| Substrate | Catalyst System | Conditions | Product/Result | Reference |

|---|---|---|---|---|

| Allyl ether | Pd(PPh₃)₄ | Acetic Acid (AcOH), 80 °C | Isomerization to enol ether (58% yield) | researchgate.net |

| Terminal and internal alkenes | Palladium-hydride complex (general) | Variable | Thermodynamically most stable alkene isomer | nih.gov |

| Unactivated olefins with directing group | Pd(II) precatalysts | Variable | E/Z isomerization | nih.gov |

Cycloadditions

This compound(0) serves as a catalyst in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. chemicalbook.com These reactions involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step. The role of the palladium catalyst is to coordinate with the reacting components, facilitating their assembly into a cyclic structure.

One example of such a transformation is the palladium-catalyzed [3+3] cycloaddition. In a documented synthesis, Pd(PPh₃)₄, in conjunction with a copper(I) iodide (CuI) co-catalyst, was used in the reaction between an ethynyl methylene cyclic carbamate and an azomethine imine. acs.org This reaction efficiently produced a 1,2,4-triazinane derivative, a heterocyclic scaffold of interest in medicinal chemistry. The reaction proceeds under mild conditions, demonstrating the utility of Pd(PPh₃)₄ in constructing complex heterocyclic systems.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| [3+3] Cycloaddition | Ethynyl methylene cyclic carbamate | Azomethine imine | Pd(PPh₃)₄, CuI, Et₃N | 1,2,4-Triazinane derivative | acs.org |

Nucleophilic Additions to Alkenes and Alkynes

Pd(PPh₃)₄ is a versatile catalyst for the nucleophilic addition of various reagents across carbon-carbon double and triple bonds. chemicalbook.com These reactions, including hydrostannylation and hydrophenylation, are fundamental for creating vinyl derivatives that are valuable intermediates in organic synthesis.

Hydrostannylation, the addition of a tin hydride (such as tributyltin hydride) across an alkyne, is a prominent example. The palladium-catalyzed reaction provides a route to vinylstannanes. The regioselectivity of this addition is significantly influenced by the phosphine ligands on the palladium catalyst. When using Pd(PPh₃)₄ (with triphenylphosphine ligands), the hydrostannation of terminal alkynes can yield a mixture of regioisomers. However, for certain substrates, it can provide good selectivity for (E)-1-tributylstannyl-1-alkenes. nih.gov This contrasts with other phosphine ligands which can offer higher selectivity. nih.gov

Similarly, Pd(PPh₃)₄ and related complexes catalyze the hydrophenylation of alkynes. Using sodium tetraphenylborate as the phenyl source, both terminal and internal alkynes can be converted to the corresponding phenyl alkenes in moderate to excellent yields under mild conditions. nih.gov

| Reaction Type | Substrate | Reagent | Major Product | Reference |

|---|---|---|---|---|

| Hydrostannylation | Terminal alkyne | Tributyltin hydride | (E)-1-Tributylstannyl-1-alkene | nih.gov |

| Hydrophenylation | Terminal or internal alkyne | Sodium tetraphenylborate | Phenyl alkene | nih.gov |

Mechanistic Investigations of Tetrakis Triphenylphosphino Palladium 0 Catalysis

The Catalytic Cycle and Key Elementary Steps

The catalytic cycle of reactions involving Pd(PPh₃)₄ is a sequence of fundamental organometallic transformations. While variations exist depending on the specific reaction (e.g., Suzuki, Heck, Stille, Sonogashira, and Negishi couplings), the core pathway generally involves ligand dissociation, oxidative addition, transmetalation, and reductive elimination. chemicalbook.comwikipedia.orgthermofishersci.in

In its solid state, Tetrakis(triphenylphosphino)palladium(0) features a central palladium atom with a tetrahedral geometry, coordinated to four triphenylphosphine (B44618) (PPh₃) ligands, consistent with an 18-electron configuration. wikipedia.orgascensusspecialties.com However, in solution, this 18-electron complex is not the catalytically active species. It undergoes reversible dissociation of its PPh₃ ligands to generate coordinatively unsaturated and highly reactive 16- and 14-electron species, Pd(PPh₃)₃ and Pd(PPh₃)₂, respectively. wikipedia.orgchemeurope.com

The equilibrium between these species is crucial, as the lower-coordinate complexes are more reactive. pitt.edu The dissociation is driven by the steric bulk of the triphenylphosphine ligands and the formation of a more open coordination sphere around the palladium center, which is necessary for the subsequent steps of the catalytic cycle. Molecular weight measurements in benzene suggest substantial dissociation of the parent complex. erowid.org

| Complex | Electron Count | Coordination Number | Role in Catalysis |

|---|---|---|---|

| Pd(PPh₃)₄ | 18 | 4 | Precatalyst |

| Pd(PPh₃)₃ | 16 | 3 | Active Species |

| Pd(PPh₃)₂ | 14 | 2 | Highly Active Species |

The first key step in the catalytic cycle is the oxidative addition of a substrate, typically an organic halide (R-X), to one of the coordinatively unsaturated palladium(0) species. chemicalbook.comnih.gov In this process, the palladium center is oxidized from Pd(0) to Pd(II), and the organic halide is cleaved, with both the R group and the halide (X) now bonded to the metal. chemrxiv.org This forms a square planar palladium(II) complex. acs.org

The general equation for this step is: Pd(PPh₃)₂ + R-X → cis-[Pd(R)(X)(PPh₃)₂]

The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl) and the electronic properties of the R group. thermofishersci.in Electron-withdrawing groups on the organic halide can accelerate the reaction. The use of strong σ-donating ligands on the palladium center can also increase the rate of oxidative addition by increasing the electron density on the metal, making it more susceptible to reaction with the electrophilic substrate. thermofishersci.intpu.ru

Following oxidative addition, the next step in many cross-coupling reactions is transmetalation. wikipedia.org This involves the transfer of an organic group (R') from an organometallic reagent (M-R') to the palladium(II) complex. wikipedia.org This step is central to reactions like the Suzuki (M = Boron), Stille (M = Tin), Negishi (M = Zinc), and Sonogashira (M = Copper) couplings. wikipedia.org

The general form of this reaction is: cis-[Pd(R)(X)(PPh₃)₂] + M-R' → cis-[Pd(R)(R')(PPh₃)₂] + M-X

The mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state. acs.org The rate and efficiency of this step are dependent on the nature of the metal (M), the organic groups (R and R'), and the ligands on the palladium. More electron-rich nucleophiles (organic donors) and electron-poor electrophiles (organic acceptors) tend to accelerate the transmetalation process. nih.gov

The final step of the catalytic cycle is reductive elimination, which results in the formation of the desired cross-coupled product (R-R') and the regeneration of the palladium(0) catalyst. wikipedia.org In this step, the two organic ligands (R and R') on the palladium(II) complex couple, and the palladium center is reduced from Pd(II) back to Pd(0). wikipedia.org For this to occur, the two groups to be eliminated must be in a cis orientation to one another on the square planar complex. wikipedia.org

The general equation is: cis-[Pd(R)(R')(PPh₃)₂] → R-R' + Pd(PPh₃)₂

The regenerated Pd(PPh₃)₂ can then re-enter the catalytic cycle. The rate of reductive elimination is influenced by the electronic properties of the ligands and the steric bulk of the ancillary ligands. berkeley.educhemrxiv.org Bulky ligands can promote reductive elimination by destabilizing the palladium(II) intermediate. thermofishersci.in

Identification and Characterization of Catalytically Active Species

While Pd(PPh₃)₄ is the stable precatalyst that is often introduced into the reaction mixture, extensive research has demonstrated that it is not the species directly involved in the key bond-forming steps of the catalytic cycle.

As mentioned, the dissociation of triphenylphosphine ligands from Pd(PPh₃)₄ in solution is a critical prerequisite for catalytic activity. wikipedia.orgchemeurope.com The resulting lower-coordinate species, Pd(PPh₃)₃ and particularly the 14-electron Pd(PPh₃)₂, are the true catalytically active species. wikipedia.orgpitt.edu These complexes possess an open coordination site that allows for the oxidative addition of the substrate, initiating the catalytic cycle.

The phosphine to palladium ratio in the reaction mixture can significantly impact the catalyst's structure and reactivity, with a lower ratio generally leading to a more reactive catalyst. pitt.edu The equilibrium between the different palladium(0) phosphine complexes is dynamic, and the specific active species may vary depending on the reaction conditions and substrates involved.

| Step | Description | Change in Pd Oxidation State | Key Species Involved |

|---|---|---|---|

| Ligand Dissociation | Release of PPh₃ ligands from the precatalyst. | 0 → 0 | Pd(PPh₃)₄, Pd(PPh₃)₃, Pd(PPh₃)₂ |

| Oxidative Addition | Addition of substrate (e.g., R-X) to the Pd(0) center. | 0 → +2 | Pd(PPh₃)₂, R-X, cis-[Pd(R)(X)(PPh₃)₂] |

| Transmetalation | Transfer of an organic group from an organometallic reagent. | +2 → +2 | cis-[Pd(R)(X)(PPh₃)₂], M-R', cis-[Pd(R)(R')(PPh₃)₂] |

| Reductive Elimination | Formation of the final product and regeneration of the catalyst. | +2 → 0 | cis-[Pd(R)(R')(PPh₃)₂], R-R', Pd(PPh₃)₂ |

Studies on Palladium(I) and Palladium(II) Intermediates

While the classical representation of cross-coupling reactions catalyzed by this compound(0) involves a Pd(0)/Pd(II) cycle, detailed mechanistic studies have revealed a more complex landscape of intermediates. The catalytically active species is often not the 18-electron Pd(PPh₃)₄ complex itself, but rather coordinatively unsaturated 14- or 12-electron species like Pd(PPh₃)₂ or Pd(PPh₃)₃, formed through the dissociation of triphenylphosphine ligands in solution wikipedia.org.

The oxidative addition of an organic halide (R-X) to the Pd(0) center forms a Pd(II) intermediate. However, the nature of this intermediate can be significantly influenced by the reaction conditions and the precursors used. When Pd(II) salts like PdCl₂(PPh₃)₂ are used as pre-catalysts, the active Pd(0) species is often an anionic complex, such as [Pd⁰(PPh₃)₂Cl]⁻ acs.org. The subsequent oxidative addition of an aryl iodide (ArI) does not directly yield the neutral trans-ArPdI(PPh₃)₂, but instead forms an intermediate anionic, pentacoordinated, 18-electron complex, [ArPdᴵᴵI(Cl)(PPh₃)₂]⁻ acs.org. This anionic intermediate has a significant lifetime, allowing for its characterization, and it is proposed that the nucleophile attacks this species rather than the neutral square planar complex often depicted in textbook mechanisms acs.org.

Similarly, when Pd(OAc)₂ is used, tricoordinated anionic complexes like [Pd⁰(PPh₃)₂(OAc)]⁻ are considered the effective catalysts acs.orgscispace.com. These findings demonstrate that anions from the palladium precursor play a crucial role, coordinating to both the Pd(0) and Pd(II) centers and governing the structure and reactivity of the intermediates throughout the catalytic cycle acs.orgscispace.com.

The involvement of Palladium(I) intermediates, though less common than the ubiquitous Pd(0)/Pd(II) cycle, has been identified in specific transformations. For instance, formate-mediated reductive cross-couplings of vinyl halides and aryl iodides are proposed to proceed via a Pd(I) dimeric catalyst, [Pd₂I₄][NBu₄]₂ nih.gov. In this cycle, the oxidative addition of the aryl iodide occurs at the Pd(I) center, leading to an anionic T-shaped arylpalladium(II) species that is key to the observed reactivity nih.gov. Systematic studies are also exploring the oxidative addition of aryl bromides to Pd(I) centers to generate stable organometallic Pd(III) complexes, potentially opening new catalytic pathways chemrxiv.orgchemrxiv.org.

Kinetic and Thermodynamic Aspects of Elementary Steps

Oxidative Addition: This is a critical step where the Pd(0) complex inserts into the carbon-halogen bond of the electrophile fiveable.me. This step is often the rate-determining step in many cross-coupling catalytic cycles fiveable.mersc.org. The reaction is thermodynamically driven by the formation of a stable Pd(II) complex. Kinetically, the rate of oxidative addition is highly dependent on the nature of the halide, the electronic properties of the substrate, and the ligand environment rsc.org.

Transmetalation: In this step, an organic group is transferred from an organometallic nucleophile (e.g., organoboron, organotin, or organozinc compounds) to the Pd(II) center. This step is generally fast but can become rate-limiting under certain conditions. The rate can be influenced by the choice of nucleophile, base, and solvent. Studies on palladium complexes with various phosphine ligands have shown that the transmetalation mechanism often involves a coordinatively unsaturated and electrophilic palladium atom nih.gov.

Reductive Elimination: This is the final step, where the two organic groups on the Pd(II) center couple to form the new carbon-carbon bond, regenerating the catalytically active Pd(0) species fiveable.me. This step is typically fast and irreversible, driven by the thermodynamic stability of the newly formed C-C bond fiveable.me. However, it can become the rate-limiting step for sterically hindered substrates fiveable.me.

Table 1: Kinetic and Thermodynamic Characteristics of Elementary Steps

| Elementary Step | General Description | Key Kinetic Factors | Key Thermodynamic Factors |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into a C-X bond to form a Pd(II) complex. | C-X bond strength (I > Br > Cl), electronic effects (EWG > EDG), ligand sterics. | Formation of stable Pd-C and Pd-X bonds. |

| Transmetalation | Transfer of an organic group from a main group organometallic to the Pd(II) center. | Nature of the organometallic (R-M), base, solvent, ligand effects. | Formation of a more stable Pd-C bond and a metal salt byproduct. |

| Reductive Elimination | Coupling of two organic ligands on Pd(II) to form the product and regenerate Pd(0). | Steric hindrance of coupling partners, ligand bite angle. | Formation of a strong, stable C-C bond. |

While oxidative addition is frequently the slowest step, the rate-determining step (RDS) can vary depending on the specific cross-coupling reaction and the conditions employed.

Suzuki-Miyaura Coupling: In many instances, oxidative addition is the rate-determining step. However, transmetalation from the organoboron species can also be rate-limiting, particularly with less reactive boronic acids or esters.

Heck Reaction: The RDS in the Heck reaction is particularly sensitive to the reaction conditions. Kinetic studies have shown that when an excess of a phosphine ligand is used, olefin coordination to the arylpalladium(II) intermediate can become rate-determining researchgate.net. Conversely, with equimolar amounts of ligand, the migratory insertion of the olefin into the Pd-C bond is often the turnover-limiting step researchgate.net.

Stille Reaction: For the Stille coupling, the rate-limiting step is typically the transmetalation of the organic group from the organotin reagent to the palladium center. However, under certain conditions, particularly with unreactive aryl halides, oxidative addition can become the slowest step. The isomerization of the initial cis-palladium complex to the trans isomer is usually very fast relative to transmetalation uwindsor.ca.

Substrate Scope and Functional Group Tolerance in Mechanistic Context

A significant advantage of palladium-catalyzed cross-coupling reactions is their broad substrate scope and high tolerance for a wide variety of functional groups fiveable.me. This robustness is a direct consequence of the mild reaction conditions typically employed and the high selectivity of the elementary steps in the catalytic cycle. The catalyst's ability to operate in the presence of esters, ketones, amides, nitriles, and ethers without reacting with them has made it an invaluable tool in the synthesis of complex molecules uwindsor.caacs.org.

From a mechanistic standpoint, the functional group tolerance arises because the elementary steps—oxidative addition, transmetalation, and reductive elimination—are highly specific for the C-X bond of the electrophile and the C-M bond of the nucleophile. The Pd(0) catalyst is a soft metal center that preferentially reacts with the soft carbon-halide bond over harder carbon-oxygen or carbon-nitrogen bonds.

The reactivity of the organic halide in the crucial oxidative addition step is paramount to the success of the cross-coupling reaction. The general order of reactivity is dictated by the carbon-halogen bond strength: C–I < C–Br < C–Cl.

Aryl Halides: Aryl iodides are the most reactive due to the weakest C-I bond, followed by aryl bromides. Aryl chlorides are significantly less reactive and often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step fiveable.me. Aryl triflates are also excellent substrates, often showing reactivity comparable to or greater than aryl bromides.

Vinyl Halides: Vinyl halides and triflates are also highly effective substrates in palladium-catalyzed couplings organic-chemistry.orgnih.gov. Their reactivity generally follows the same trend as aryl halides (I > Br > Cl > F). The sp²-hybridized C-X bond in vinyl halides is stronger than the sp³-hybridized C-X bond in alkyl halides, but they readily undergo oxidative addition without the complication of β-hydride elimination that plagues many alkyl halide reactions youtube.com.

Alkyl Halides: Cross-coupling reactions with sp³-hybridized alkyl halides are more challenging. While possible, they are often complicated by a slower rate of oxidative addition and the potential for β-hydride elimination from the resulting alkylpalladium intermediate, which leads to undesired alkene byproducts.

Table 2: Relative Reactivity of Organic Halides in Oxidative Addition

| Halide Type | Leaving Group | Relative Reactivity | Mechanistic Considerations |

|---|---|---|---|

| Aryl/Vinyl | I | Highest | Weakest C-X bond, fastest oxidative addition. |

| OTf | High | Excellent leaving group, comparable to Br. | |

| Br | Medium | Commonly used, good balance of reactivity and stability. | |

| Cl | Low | Strong C-X bond, requires more active catalysts/harsher conditions. |

| Alkyl | I, Br | Variable | Slower oxidative addition, risk of β-hydride elimination. |

The electronic and steric nature of the substrates profoundly impacts the rates and outcomes of cross-coupling reactions.

Electronic Effects: The rate of oxidative addition is significantly accelerated by the presence of electron-withdrawing groups on the aryl halide fiveable.me. These groups polarize the C-X bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups slow down this step. This electronic influence has been quantified in Hammett studies, which show a positive correlation between the reaction rate and the electron-withdrawing ability of the substituent rsc.org.

Steric Effects: Steric hindrance can have a complex influence on the reaction. Generally, bulky substituents near the reaction center on either the electrophile or the nucleophile can slow down the reaction by impeding the approach of the catalyst (inhibiting oxidative addition) or by hindering the final bond-forming step (inhibiting reductive elimination) fiveable.menih.gov. For example, the synthesis of di- and tri-ortho-substituted biaryls can be challenging due to the steric clash in the reductive elimination step acs.org. However, steric bulk on the phosphine ligands is often beneficial, as it promotes the formation of the highly reactive, monoligated L₁Pd(0) species, which can accelerate both oxidative addition and reductive elimination nih.gov. Furthermore, recent studies suggest that steric effects are not purely repulsive; attractive dispersion interactions between bulky substituents and the catalyst can also play a role in stabilizing the transition state nih.gov.

Ligand Effects and Catalyst Design in Palladium Catalysis

Influence of Triphenylphosphine (B44618) Ligands on Catalytic Performance

The catalytic efficacy of Pd(PPh₃)₄ is intricately linked to the steric and electronic properties of its triphenylphosphine ligands. These properties dictate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.comyoutube.com

Steric Effects: The bulkiness of the triphenylphosphine ligand, often quantified by its cone angle, significantly impacts the coordination environment of the palladium center. tcichemicals.com In solution, Pd(PPh₃)₄ exists in equilibrium with more coordinatively unsaturated and highly reactive species like Pd(PPh₃)₃ and Pd(PPh₃)₂ through the dissociation of PPh₃ ligands. wikipedia.org The steric bulk of the ligands encourages the formation of these lower-ligated species, which are often the true catalytically active species, by creating steric pressure that facilitates ligand dissociation. nih.gov This is crucial for creating a vacant coordination site on the palladium atom, allowing the substrate to bind and initiate the catalytic cycle. researchgate.net

Electronic Effects: Triphenylphosphine is a moderately electron-donating ligand. d-nb.info The phosphorus atom donates electron density to the palladium center, which in turn influences the metal's reactivity. tcichemicals.com This electron-donating effect increases the electron density on the palladium, which can facilitate the oxidative addition step, a critical activation step in many cross-coupling reactions. acs.org However, a fine balance is necessary, as excessively electron-rich ligands might hinder the final reductive elimination step. nih.gov

Table 1: Steric and Electronic Properties of Triphenylphosphine

| Property | Value/Description | Impact on Catalysis |

| Cone Angle (θ) | 145° | Moderate steric bulk influences ligand dissociation and substrate coordination. |

| Tolman Electronic Parameter (ν) | 2069.3 cm⁻¹ | Moderate σ-donating ability influences the rates of oxidative addition and reductive elimination. |

| Coordination | Monodentate | Forms a tetrahedral complex with Pd(0) but readily dissociates in solution. |

Comparison of Pd(PPh₃)₄ with Other Phosphine-Based Palladium Catalysts

While Pd(PPh₃)₄ is a versatile and widely used catalyst, its performance can be surpassed by other phosphine-based palladium catalysts in specific applications, particularly those requiring higher activity and broader substrate scope. The development of specialized phosphine (B1218219) ligands has led to catalysts that are more robust and efficient for challenging transformations.

One of the most significant advancements has been the development of bulky and electron-rich alkylphosphine and biarylphosphine ligands. nih.govwikipedia.org Catalysts derived from ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and the Buchwald-type biaryl phosphine ligands often exhibit superior catalytic activity compared to Pd(PPh₃)₄, especially in demanding cross-coupling reactions like the Buchwald-Hartwig amination. youtube.comwikipedia.org These ligands are more electron-donating and sterically bulkier than PPh₃, which promotes the formation of the catalytically active monoligated Pd(0) species and accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.comnih.gov

For example, in the Suzuki-Miyaura coupling, catalysts based on dialkylbiarylphosphine ligands have been shown to be effective for a wide range of substrates, including unactivated aryl chlorides, which are notoriously difficult to couple using Pd(PPh₃)₄. nih.gov

Another important class of phosphine ligands is bidentate phosphines, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). Palladium complexes of dppf, like Pd(dppf)Cl₂, often exhibit different reactivity and stability profiles compared to Pd(PPh₃)₄. wikipedia.org The chelating nature of dppf can provide greater stability to the catalytic species and prevent the formation of inactive palladium black. wikipedia.org In some cases, the defined bite angle of bidentate ligands can also lead to higher selectivity in the desired products. acs.org However, the choice between a monodentate and a bidentate ligand is highly dependent on the specific reaction. For instance, in Negishi coupling, Pd(PPh₃)₄ is often considered a more efficient catalyst than Pd(dppf)Cl₂. researchgate.net

Table 2: Comparison of Pd(PPh₃)₄ with Other Phosphine-Based Palladium Catalysts

| Catalyst/Ligand System | Ligand Type | Key Advantages | Typical Applications |

| Pd(PPh₃)₄ | Monodentate Arylphosphine | Versatile, commercially available, well-understood reactivity. | Heck, Suzuki, Stille, Sonogashira, Negishi couplings. wikipedia.org |

| Pd / Buchwald Ligands (e.g., XPhos, SPhos) | Monodentate Biarylphosphine | High reactivity, broad substrate scope, effective for challenging couplings. youtube.com | Buchwald-Hartwig amination, Suzuki, Negishi couplings. wikipedia.org |

| Pd / Hartwig Ligands (e.g., Josiphos) | Bidentate Ferrocenylphosphine | High activity and selectivity, often used in asymmetric catalysis. | Buchwald-Hartwig amination. wikipedia.org |

| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | High stability, good for cross-coupling of primary amines. wikipedia.org | Suzuki, Buchwald-Hartwig couplings. |

Design of Modified Phosphine Ligands for Enhanced Reactivity and Selectivity

The limitations of early palladium catalysts like Pd(PPh₃)₄ spurred extensive research into the rational design of new phosphine ligands to achieve higher reactivity, broader substrate scope, and improved selectivity. The overarching goal is to fine-tune the steric and electronic properties of the ligand to optimize each step of the catalytic cycle for a specific transformation. ua.edu

A major breakthrough in this area was the development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group. wikipedia.org These ligands feature a biphenyl (B1667301) backbone with a phosphine substituent on one ring and various alkyl or aryl groups on the other. This modular design allows for the systematic variation of both steric bulk and electronic properties. acs.org For instance, increasing the steric hindrance on the ligand can promote the formation of the highly reactive monoligated palladium species, which is beneficial for the oxidative addition of challenging substrates like aryl chlorides. nih.gov

Similarly, the Hartwig group has developed a range of phosphine ligands, including those based on a ferrocene (B1249389) scaffold, which have proven to be highly effective in a variety of cross-coupling reactions. wikipedia.org The design of these ligands often focuses on creating a specific steric and electronic environment around the palladium center to control reactivity and selectivity.

The design principles for modified phosphine ligands often include:

Increasing Steric Bulk: To promote ligand dissociation and the formation of catalytically active, low-coordinate palladium species. ua.edu

Increasing Electron-Donating Ability: To enhance the rate of oxidative addition. gessnergroup.com

Incorporating Bidentate or Pincer Scaffolds: To increase catalyst stability and control selectivity through defined bite angles. wikipedia.org

Introducing Water-Soluble Groups: To facilitate catalysis in aqueous media, which is environmentally benign. ua.edu

Developing Chiral Ligands: For enantioselective catalysis, a critical area in the synthesis of pharmaceuticals and other bioactive molecules. nus.edu.sg

The success of these designed ligands is evident in the widespread adoption of catalysts based on them for a vast number of synthetic applications, allowing for reactions to be carried out under milder conditions with lower catalyst loadings and with a broader range of substrates than was possible with first-generation catalysts like Pd(PPh₃)₄. wikipedia.org

Table 3: Examples of Modified Phosphine Ligands and Their Design Features

| Ligand | Key Design Feature | Intended Effect |

| XPhos | Bulky biarylphosphine | Enhanced activity for C-N and C-C bond formation. youtube.com |

| SPhos | Sterically hindered biarylphosphine | High reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions. youtube.com |

| Josiphos | Chiral ferrocenyl diphosphine | Enantioselective catalysis. |

| dppf | Bidentate ferrocenylphosphine | Increased catalyst stability. wikipedia.org |

| cBRIDP | Air-stable phosphine with high electron density | High reactivity and stability. tcichemicals.com |

Spectroscopic and Structural Characterization of Tetrakis Triphenylphosphino Palladium 0

X-ray Crystallography Studies of Palladium(0) Complexes

Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic arrangement within a crystalline solid. For tetrakis(triphenylphosphino)palladium(0), these studies have been instrumental in confirming its molecular geometry and providing key bonding parameters.

The central palladium atom in Pd(PPh₃)₄ is coordinated to four triphenylphosphine (B44618) ligands. The phosphorus atoms of these ligands are situated at the vertices of a tetrahedron around the palladium(0) center. wikipedia.org This tetrahedral geometry is a common structural motif for four-coordinate, 18-electron transition metal complexes. wikipedia.org

A notable crystallographic study reported that this compound(0) crystallizes in the P-3 space group. researchgate.net The unit cell parameters were determined to be a = 19.0828(8) Å and c = 26.4423(18) Å, with six molecules per unit cell. researchgate.net These precise measurements are fundamental for defining the crystal packing and intermolecular interactions within the solid state.

Table 1: Selected Crystallographic Data for this compound(0)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3 |

| a (Å) | 19.0828(8) |

| c (Å) | 26.4423(18) |

| Molecules per Unit Cell (Z) | 6 |

Analysis of the crystallographic data also provides insights into the bonding between the palladium and phosphorus atoms. The Pd-P bond lengths are a critical parameter in understanding the nature of the metal-ligand interaction. While specific bond lengths can vary slightly between different crystal structures and refinement methods, they provide a basis for comparison with other palladium-phosphine complexes. A careful examination of X-ray crystallographic data for triphenylphosphine and its derivatives, alongside this compound(0), has been used to challenge and refine the understanding of the bonding features within this important catalyst. researchgate.net

NMR Spectroscopy for Mechanistic Elucidation (e.g., ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the behavior of molecules in solution. For this compound(0), ³¹P-NMR spectroscopy is particularly informative due to the presence of phosphorus atoms in the ligands.

In solution, this compound(0) is known to undergo ligand dissociation. wikipedia.org This means that in a given solvent, an equilibrium exists between the fully coordinated Pd(PPh₃)₄ species and species with fewer phosphine (B1218219) ligands, such as Pd(PPh₃)₃ and Pd(PPh₃)₂, along with free triphenylphosphine. wikipedia.orgpsu.edu This dissociation is a crucial aspect of its reactivity in catalytic cycles, as it creates vacant coordination sites on the palladium center, allowing for the binding of substrates. wikipedia.org

³¹P{¹H} NMR spectroscopy provides direct evidence for this dynamic behavior. At room temperature in solvents like DMF-d₇, a single broad resonance is often observed. psu.edu For instance, a study reported a single broad resonance at δ 17.1 in DMF-d₇. psu.edu This broadness is indicative of a chemical exchange process occurring on the NMR timescale, where the phosphine ligands are rapidly exchanging between the coordinated and free states.

The chemical shift in the ³¹P-NMR spectrum can provide information about the electronic environment of the phosphorus nucleus. The in situ generation of a zerovalent palladium complex in the presence of excess triphenylphosphine has been shown to exhibit the same ³¹P-NMR and cyclic voltammetry properties as an authentic sample of Pd(PPh₃)₄, confirming the formation of the complex in solution. researchgate.net

Time-Resolved Emission Spectroscopy for Electronic Transitions

Time-resolved emission spectroscopy is a technique used to study the excited state dynamics of molecules. It involves exciting a sample with a short pulse of light and then measuring the decay of the emitted light (phosphorescence or fluorescence) over time. This provides information about the lifetime of the excited state and the various processes by which it returns to the ground state.

While detailed time-resolved emission spectroscopy studies specifically on this compound(0) are not extensively reported in the provided search results, the technique is broadly applicable to understanding the electronic transitions in transition metal complexes. The principles of this technique involve measuring emission decay on various timescales, from picoseconds to milliseconds, depending on the nature of the excited state. youtube.com This allows for the characterization of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states, which can be crucial in photocatalytic applications.

Powder X-ray Diffraction (PXRD) for Crystalline Forms

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Unlike single-crystal X-ray diffraction, which provides detailed structural information about a single crystal, PXRD provides a fingerprint of the crystalline phases present in a powder. This is particularly useful for quality control and for identifying different polymorphic forms of a compound.

For this compound(0), PXRD is a routine method to control the phase purity of the compound. researchgate.net The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline form. A patent for a crystalline form of this compound(0) with enhanced storage stability presents a specific powder X-ray pattern. google.com

Table 2: Representative Powder X-ray Diffraction Data for a Crystalline Form of this compound(0)

| Lattice Distance (d-spacing in Å) | Relative Strength (I/I₁) |

| 10.45 | Medium |

| 4.42 | Strong |

The data in Table 2, extracted from the patent, highlights the characteristic peaks used to identify this particular crystalline form. google.com The "d-spacing" refers to the distance between crystal lattice planes, and the relative strength indicates the intensity of the diffraction peak. The presence of strong and medium intensity peaks at specific d-spacings provides a reliable method for identifying this stable crystalline form of this compound(0).

Computational Chemistry in Understanding Tetrakis Triphenylphosphino Palladium 0 Catalysis

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become the workhorse of computational organometallic chemistry, offering a favorable balance between accuracy and computational cost. It is extensively employed to map the potential energy surfaces of catalytic reactions involving Tetrakis(triphenylphosphino)palladium(0), providing a quantitative understanding of reaction pathways and the factors that control them.

Energy Profiles and Transition State Analysis of Catalytic Cycles

DFT calculations are instrumental in constructing detailed energy profiles for entire catalytic cycles, such as the Suzuki-Miyaura, Heck, and Stille cross-coupling reactions, where this compound(0) is a common precatalyst. These profiles map the relative energies of all intermediates and transition states, revealing the thermodynamics and kinetics of each elementary step.

For instance, in the Suzuki-Miyaura reaction, DFT studies have elucidated the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.org Calculations have shown that the catalytically active species is often not the fully coordinated Pd(PPh₃)₄, but rather lower-ligated species such as Pd(PPh₃)₂ or even the highly reactive monoligated Pd(PPh₃). chemrxiv.org The energy profile for the reaction between an aryl halide and an organoboron compound, catalyzed by a palladium phosphine (B1218219) complex, reveals the activation barriers for each step.